2-(2-Bromophenyl)-4'-trifluoromethylacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-Bromophenyl)-4’-trifluoromethylacetophenone” is a complex organic molecule. It contains a bromophenyl group, a trifluoromethyl group, and an acetophenone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromophenyl and trifluoromethyl groups, and the formation of the acetophenone moiety .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromophenyl and trifluoromethyl groups, both of which are electron-withdrawing and could potentially activate the molecule towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly quite volatile .Scientific Research Applications
Synthesis and Antipathogenic Properties
One area where 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone derivatives have been utilized is in the synthesis of acylthioureas with potential antipathogenic properties. These compounds have been tested for their interaction with bacterial cells, demonstrating significant activity, particularly against strains known for biofilm growth like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Crystallographic Studies
Crystallographic studies of derivatives of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone, such as 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, have provided insights into the molecular structure and stabilization mechanisms of these compounds. The analysis of the dihedral angles and interactions such as CH2—H⋯π contributes to understanding the molecular geometry and properties of these compounds (Choi, Seo, Son, & Lee, 2007).
Carbonic Anhydrase Inhibitory Properties
The derivatives of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone have been studied for their inhibitory properties on human cytosolic carbonic anhydrase II (hCA II), a crucial enzyme involved in various physiological processes. The compounds demonstrated effective inhibitory activity, suggesting potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Organic Syntheses
These compounds are also significant in organic synthesis processes. For instance, their role in the preparation of derivatives like 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole showcases their utility in synthesizing complex molecules, which can have various scientific and industrial applications (Wong, Yuen, Choy, So, & Kwong, 2017).
Physico-Chemical and Spectroscopic Properties
Studies have explored the impact of biofield energy treatment on the physical, thermal, and spectral properties of 4-bromoacetophenone, a derivative of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone. These studies contribute to understanding how external factors can influence the properties and stability of these compounds (Trivedi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-13-4-2-1-3-11(13)9-14(20)10-5-7-12(8-6-10)15(17,18)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRAWMKYYCBNQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642315 |
Source
|
Record name | 2-(2-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-4'-trifluoromethylacetophenone | |
CAS RN |
898784-18-4 |
Source
|
Record name | 2-(2-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.